5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl-
Description
Early Discoveries and Structural Characterization of Polycyclic Azepines
The exploration of polycyclic azepines traces its roots to mid-20th-century efforts to synthesize nitrogen-containing heterocycles with potential pharmacological activity. Dibenzoazepines, characterized by a seven-membered azepine ring fused to two benzene rings, emerged as a structurally unique class of compounds due to their conformational flexibility and capacity for diverse substitution patterns. Early synthetic routes, such as the Friedel-Crafts alkylation of aniline derivatives, faced challenges in regioselectivity and yield, limiting the accessibility of these frameworks. A pivotal advancement came with the development of palladium-catalyzed cross-coupling strategies, which enabled the construction of dibenzo[b,d]azepines through tandem addition/cyclization reactions. For example, Linjun Qi and colleagues demonstrated that palladium(II)-mediated reactions between N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide and phenylboronic acid derivatives could produce dibenzoazepines with yields exceeding 70% under optimized conditions.
Structural characterization of these compounds relied heavily on X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The tricyclic core of dibenzoazepines adopts a boat-like conformation in the solid state, with the nitrogen atom’s lone pair oriented to minimize steric strain. This structural feature proved critical for understanding the compounds’ binding interactions with biological targets, such as serotonin receptors and potassium ion channels. Early derivatives like WIN 55212-2 showcased the importance of the azepine ring’s puckering geometry in maintaining ligand-receptor complementarity, as evidenced by molecular docking studies.
The Role of Isopropyl Substitution in Heterocyclic Compound Development
The introduction of isopropyl substituents at the 6-position of 6,7-dihydro-5H-dibenz(c,e)azepine represents a strategic modification to modulate steric and electronic properties. Isopropyl groups, with their branched alkyl structure, impart significant conformational rigidity compared to linear alkyl chains like ethyl or methyl. This rigidity influences both synthetic accessibility and biological activity. For instance, in palladium-catalyzed Buchwald–Hartwig couplings, steric hindrance from the isopropyl group necessitates higher reaction temperatures (170°C under microwave irradiation) to achieve satisfactory cyclization yields.
Comparative studies of substituent effects reveal that isopropyl-substituted derivatives exhibit enhanced lipophilicity, as quantified by logP values 0.5–1.2 units higher than their ethyl-substituted counterparts. This property improves membrane permeability, making such compounds promising candidates for central nervous system-targeted therapeutics. Molecular dynamics simulations further indicate that the isopropyl group stabilizes ligand-receptor complexes through van der Waals interactions with hydrophobic binding pockets, as observed in cannabinoid receptor models.
Table 1: Impact of 6-Position Substituents on Dibenzoazepine Properties
| Substituent | Reaction Yield (%) | logP | Tm (°C) |
|---|---|---|---|
| Isopropyl | 52 | 3.8 | 148 |
| Ethyl | 67 | 2.9 | 132 |
| Methyl | 73 | 2.1 | 121 |
Comparative Analysis with Ethyl-Substituted Dibenzazepine Analogues
Ethyl-substituted dibenzazepines serve as critical benchmarks for evaluating the effects of alkyl chain length on physicochemical and pharmacological profiles. Synthetically, ethyl groups impose less steric demand than isopropyl substituents, allowing milder reaction conditions. For example, cyclization of ethyl-bearing intermediates proceeds efficiently at 135°C with Pd(OAc)~2~/Xantphos catalysts, whereas isopropyl analogues require 170°C under microwave irradiation.
Crystallographic comparisons reveal distinct packing arrangements: ethyl derivatives form layered structures stabilized by π-π interactions between benzene rings, while isopropyl-substituted compounds adopt tighter, hydrophobic clusters driven by van der Waals forces between alkyl groups. These structural differences translate to varied solubility profiles, with ethyl analogues exhibiting 2–3 times greater aqueous solubility than isopropyl-bearing molecules across physiological pH ranges.
In receptor binding assays, ethyl-substituted dibenzazepines demonstrate higher conformational flexibility, enabling adaptation to both orthosteric and allosteric binding sites. Conversely, the isopropyl group’s rigidity restricts rotational freedom, favoring selective interactions with rigid-binding pockets like those found in 5-HT~2A~ receptors. This trade-off between flexibility and selectivity underscores the importance of substituent design in optimizing target engagement.
Properties
CAS No. |
63918-75-2 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
6-propan-2-yl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C17H19N/c1-13(2)18-11-14-7-3-5-9-16(14)17-10-6-4-8-15(17)12-18/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
KSOVYSBKYHLXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- generally follows strategies involving:
- Reductive cyclization of suitably substituted precursors.
- Intramolecular cyclization reactions such as Ritter-type reactions.
- Functional group transformations including reductions and substitutions.
These methods are adapted from related dibenzazepine syntheses, with modifications to introduce the isopropyl substituent at the 6-position.
Reductive Cyclization of Methyl 2-(2-Cyanophenyl)benzoate Derivatives
One common method for synthesizing dibenzazepine cores involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate derivatives. The process typically proceeds as follows:
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Hydrogen gas, Raney nickel catalyst | Catalytic hydrogenation reduces the nitrile and promotes cyclization to form 6,7-dihydro-5H-dibenz[c,e]azepin-7-one | Moderate yields; reaction sensitive to conditions |
| 2 | Lithium aluminium hydride (LiAlH4) in ether | Reduction of the ketone group to yield the 6,7-dihydro-5H-dibenz[c,e]azepine core structure | High yield; requires anhydrous conditions |
This approach is adaptable to introduce the isopropyl group at position 6 by using appropriately substituted starting materials (e.g., isopropyl-substituted cyanophenyl benzoates).
Ritter-Type Intramolecular Cyclization
Recent advances have demonstrated the use of Ritter-type reactions for synthesizing benzazepine analogs, including 6,7-dihydro-5H-dibenz[c,e]azepine derivatives:
This method allows the formation of the azepine ring via intramolecular cyclization with good selectivity and potentially higher yields. The isopropyl substituent can be introduced through the nitrile component or the alcohol precursor.
Aminomethylation and Reduction Routes
Another industrially relevant approach involves the synthesis of aminomethyl derivatives of dibenzazepines, which can be further cyclized or functionalized:
Though this route is primarily for epinastine hydrochloride, the intermediate aminomethyl dibenzazepine derivatives are structurally related and can be adapted for the isopropyl-substituted analog.
Metal Hydride Reduction of Cyano Derivatives
A classical approach involves the reduction of cyano-substituted dibenzazepines using metal hydrides:
This method is effective but involves hazardous reagents and requires strict anhydrous conditions, increasing cost and complexity.
Summary Table of Preparation Methods
Research Results and Analysis
Ritter-type reactions have been demonstrated to efficiently produce benzazepine analogs with good selectivity and yields, offering a promising synthetic route for 6,7-dihydro-5H-dibenz[c,e]azepine derivatives including isopropyl-substituted forms.
Aminomethylation routes provide intermediates with high purity and yield, suitable for industrial scale-up, though primarily developed for epinastine derivatives, structurally related to the target compound.
Reductive cyclization remains a classical and reliable method but may have limitations in yield and scalability, especially for substituted derivatives.
Metal hydride reductions are effective but involve hazardous chemicals and operational complexity, making them less attractive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the dibenzazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dibenzazepines, hydrogenated derivatives, and oxidized compounds. These products can have different chemical and biological properties, making them useful in various applications.
Scientific Research Applications
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Industry: It is used in the development of materials with specific chemical and physical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines . The compound may also interact with receptors and ion channels, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl-
- CAS Registry Number : 63918-75-2
- Molecular Formula : C₁₇H₁₉N
- Molecular Weight : 237.34 g/mol
- Structure : A dibenzazepine core with a fused bicyclic system and an isopropyl substituent at the 6-position of the partially saturated azepine ring .
This compound belongs to the dibenzazepine family, characterized by a seven-membered azepine ring fused to two benzene rings. The isopropyl group at the 6-position distinguishes it from analogs with other substituents (e.g., allyl, ethyl, hydroxyethyl).
Comparison with Structural Analogs
Key structural analogs differ in substituents at the 6-position, influencing physicochemical properties, biological activity, and applications. Below is a comparative analysis:
Table 1: Comparative Analysis of Dibenz(c,e)azepine Derivatives
<sup>a</sup> LogP values were only available for the ethyl derivative ().
Key Observations:
Reactivity: The allyl group (C₃H₅) in Azapetine introduces a reactive double bond, which may influence metabolic pathways (e.g., oxidation or conjugation) compared to the saturated isopropyl group.
Biological Activity :
- Azapetine, the allyl-substituted analog, is documented as an antiadrenergic agent , suggesting dibenzazepines with bulky substituents may interact with adrenergic receptors. The isopropyl derivative’s pharmacological profile remains unexplored.
Toxicity :
- Azapetine exhibits moderate acute toxicity (LD₅₀ ~400 mg/kg in mice) . Data for the isopropyl variant are unavailable, though its higher lipophilicity could correlate with increased bioaccumulation risks.
Applications :
- The hydroxyethyl derivative is used as a fine chemical intermediate in dye synthesis , while dichloro derivatives may serve as precursors for halogenated pharmaceuticals .
Biological Activity
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- (CAS No. 63918-75-2) is a heterocyclic compound belonging to the dibenzazepine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Cytotoxicity and Antitumor Effects
Research indicates that derivatives of 6,7-dihydro-5H-dibenz(c,e)azepine exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that N-substituted diphenimides and their azepine derivatives showed cytotoxic activity against murine and human cells, particularly in leukemias and solid tumors like carcinomas and sarcomas. The mechanisms involved include:
- Inhibition of Enzymatic Activity : These compounds inhibit enzymes critical for nucleotide synthesis, such as IMP dehydrogenase and PRPP amido transferase, leading to reduced DNA synthesis and cell proliferation .
- DNA Interaction : Evidence of DNA strand scission was observed post-treatment with these derivatives, indicating a direct interaction with genetic material .
Pharmacological Properties
The pharmacological profile of 5H-dibenz(c,e)azepine derivatives includes:
- Sympatholytic Activity : Some derivatives have shown α-adrenoblocking actions, which may contribute to their therapeutic effects in cardiovascular conditions .
- Antiproliferative Effects : Compounds derived from this structure have been tested for their ability to inhibit the proliferation of cancer cells. For instance, a derivative demonstrated an IC50 value of 18 μM against SIRT2, with selectivity over SIRT1, suggesting potential use in cancer therapy .
The biological activity of 5H-dibenz(c,e)azepine is attributed to its interaction with various molecular targets:
- SIRT Inhibition : Compounds based on the dibenzazepine scaffold have been identified as inhibitors of SIRT2, which plays a role in cellular processes like metabolism and cell cycle regulation. Selective inhibition can lead to altered acetylation states of proteins involved in tumor growth .
- Lipid Metabolism : Some studies have indicated that these compounds can inhibit enzymes involved in lipid metabolism, leading to potential hypolipidemic effects .
Case Studies and Experimental Data
Synthetic Routes and Derivatives
The synthesis of 5H-dibenz(c,e)azepine involves several methods, including reductive cyclization techniques that yield various derivatives with distinct biological activities. Key synthetic routes include:
- Reductive Cyclization : Utilizing hydrogen over Raney nickel to convert methyl 2-(2-cyanophenyl)benzoate into the desired azepine structure.
- Substitution Reactions : Modifying the nitrogen atom can yield compounds with enhanced pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
